![molecular formula C10H14N2O2 B515306 3-Isopropoxybenzohydrazide CAS No. 350989-60-5](/img/structure/B515306.png)
3-Isopropoxybenzohydrazide
Description
3-Isopropoxybenzohydrazide is a chemical compound with the CAS Number: 350989-60-5 . It has a molecular weight of 194.23 and its IUPAC name is 3-isopropoxybenzohydrazide . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxybenzohydrazide is represented by the formula C10H14N2O2 . For a detailed 3D molecular structure, you may refer to molecular visualization tools such as MolView .Physical And Chemical Properties Analysis
3-Isopropoxybenzohydrazide is a solid substance . It has a molecular weight of 194.23 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Isoxazoline Containing Natural Products as Anticancer Agents
Isoxazolines, which are nitrogen and oxygen-containing heterocycles, have garnered interest in medicinal chemistry for their anticancer properties. Natural products are a significant source of potential chemotherapeutic candidates, and isoxazoline derivatives found in natural sources have been highlighted for their anticancer applications. These compounds have been subject to synthetic pathways for development as novel anticancer drugs. The review focuses on the structural-activity relationship and stereochemical impacts on anticancer activity, covering literature up to 2014, suggesting a continuous need for research in developing isoxazoline-based therapeutics (Kaur, Kumar, Sharma, & Gupta, 2014).
Enzyme Inhibition for Clinical and Pharmaceutical Applications
Enzyme inhibitors, including a large number of drugs used to treat diseases like gout, diabetes, and various neurological conditions, have been studied using electrochemical biosensors based on enzyme inhibition. These biosensors offer a fast, sensitive, and environmentally friendly monitoring method for drugs acting as enzyme inhibitors. The past decade (2007–2017) has seen significant advances in the detection of drugs such as neostigmine and ketoconazole using these biosensors. This review highlights the necessity for novel assays and the importance of understanding the mechanism of inhibition for future drug design and discovery (El Harrad, Bourais, Mohammadi, & Amine, 2018).
Carbendazim as a Fungicide and Anticancer Agent
Carbendazim, a benzimidazole derivative known for its role as an agricultural fungicide, has also been found to inhibit the proliferation of mammalian tumor cells, including drug and multidrug-resistant cell lines. The dual role of Carbendazim, both as a fungicide and an anticancer agent, highlights the compound's potential in therapeutic applications against cancer. Despite its promising preclinical antitumor activity and phase I clinical trials, there's a call for more pharmacokinetic studies and pharmacovigilance data to ascertain its clinical significance (Goyal, Sharma, Arya, Sharma, Gupta, & Sharma, 2018).
properties
IUPAC Name |
3-propan-2-yloxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-4-8(6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKOADQLSXHEIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289347 | |
Record name | 3-isopropoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxybenzohydrazide | |
CAS RN |
350989-60-5 | |
Record name | 3-(1-Methylethoxy)benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350989-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-isopropoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350989-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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